molecular formula C22H22ClN3O4 B2402966 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034517-16-1

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2402966
CAS No.: 2034517-16-1
M. Wt: 427.89
InChI Key: FNYRYGKOCGBLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H22ClN3O4 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-16-5-1-3-13(9-16)18(27)6-7-24-21(29)22(30)25-17-10-14-4-2-8-26-19(28)12-15(11-17)20(14)26/h1,3,5,9-11,18,27H,2,4,6-8,12H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRYGKOCGBLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=CC(=CC=C4)Cl)O)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature concerning its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C22H22ClN3O4C_{22}H_{22}ClN_{3}O_{4} with a molecular weight of 427.89 g/mol. Its structure includes a chlorophenyl group and a pyrroloquinoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H22ClN3O4
Molecular Weight427.89 g/mol
IUPAC NameN-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
CAS Number2034405-82-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities and receptor functions, which can lead to various physiological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The structural components of the compound are believed to contribute to its ability to inhibit tumor cell proliferation in vitro.

Antimicrobial Effects

In vitro studies have demonstrated that this compound shows promising antimicrobial activity. For instance:

  • Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.

Anticancer Activity

Research conducted on various cancer cell lines (such as HepG2 and MCF7) revealed that the compound could induce apoptosis and inhibit cell cycle progression:

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
MCF720Cell cycle arrest at G1 phase

Future Directions

Further research is necessary to fully elucidate the mechanisms behind its biological activities and to optimize its pharmacological properties. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
  • Clinical Trials : Conducting Phase I/II trials to assess safety and efficacy in humans.

Q & A

Q. What are the critical steps in synthesizing N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide?

The synthesis involves multi-step organic reactions, including condensation of hydroxylpropyl and pyrroloquinoline precursors, followed by oxalamide coupling. Key steps include:

  • Hydroxypropyl intermediate preparation : Reacting 3-chlorophenyl substrates with epoxide or halide derivatives under basic conditions .
  • Pyrroloquinoline activation : Introducing the 2-oxo group via oxidation or cyclization reactions .
  • Oxalamide coupling : Using carbodiimide-based coupling agents (e.g., DCC) to link the intermediates . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are essential for yield optimization .

Q. Which spectroscopic methods are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the hydroxypropyl and pyrroloquinoline moieties, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies amide (C=O) and hydroxyl (O-H) stretches . High-resolution MS or X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How do functional groups influence the compound’s reactivity?

  • The 3-hydroxypropyl group facilitates hydrogen bonding, impacting solubility and intermolecular interactions .
  • The chlorophenyl substituent enhances electron-withdrawing effects, stabilizing the oxalamide bond against hydrolysis .
  • The pyrroloquinoline 2-oxo group participates in keto-enol tautomerism, affecting redox properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require synthesizing analogs with variations in:

  • Chlorophenyl position : Compare 3-chloro vs. 4-chloro derivatives for steric/electronic effects .
  • Pyrroloquinoline modifications : Replace the 2-oxo group with thioamide or amine functionalities . Bioactivity assays (e.g., enzyme inhibition, receptor binding) and computational docking (e.g., AutoDock Vina) quantify interactions. Use HPLC to ensure >95% purity for reliable SAR data .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Impurity profiles : Validate compound purity via HPLC-MS and control for byproducts .
  • Assay conditions : Standardize buffer pH, temperature, and solvent systems (e.g., DMSO concentration) to minimize variability .
  • Target specificity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) simulations : Assess conformational stability of the oxalamide group in aqueous environments .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for covalent binding .
  • Pharmacophore modeling : Map hydrogen bond acceptors/donors to align with target active sites (e.g., kinase ATP pockets) .

Q. How can reaction yields be optimized in large-scale synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps .
  • Process control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What methodologies address low solubility in biological assays?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to improve aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the hydroxypropyl moiety for enhanced bioavailability .

Q. How is enantiomeric purity evaluated during synthesis?

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases to separate enantiomers .
  • Circular Dichroism (CD) : Verify optical activity of the hydroxypropyl group .

Q. What stability challenges arise during long-term storage?

  • Hydrolysis risk : Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxalamide degradation .
  • Light sensitivity : Use amber vials to protect the pyrroloquinoline moiety from photodegradation .

Methodological Notes

  • Contradictions in evidence : Synthesis conditions (e.g., solvent choice, catalysts) vary across studies; replicate protocols with rigorous controls .
  • Data gaps : Limited bioactivity data for the exact compound; extrapolate from structurally related oxalamides and pyrroloquinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.